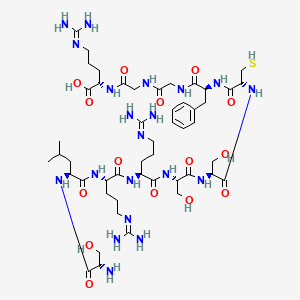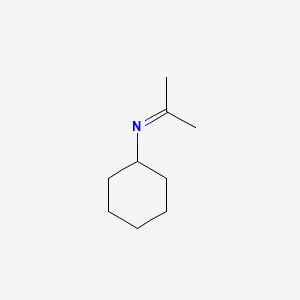
Cyclopentanone, 2-(2-hexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by a cyclopentanone ring substituted with a hexenyl group, making it a versatile intermediate in organic synthesis and an important compound in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-hexen-1-yl)- can be synthesized through various methods. One efficient method involves the iron-catalyzed cross-coupling of 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone with propylmagnesium bromide . This reaction typically requires specific conditions, such as the presence of an iron catalyst and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-hexen-1-yl)- often involves the use of bimetallic catalysts. For example, a bimetallic catalytic system with platinum as the base metal supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure . This method is advantageous due to its high selectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-(2-hexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-(2-hexen-1-yl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentanone, 2-(2-hexen-1-yl)- involves its interaction with specific molecular targets and pathways. For example, in fragrance applications, the compound interacts with olfactory receptors to produce a characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the hexenyl group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclopentanone, 2-(2-hexen-1-yl)- include:
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: Another substituted cyclopentanone used in fragrance synthesis.
Uniqueness
Cyclopentanone, 2-(2-hexen-1-yl)- is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Propiedades
Número CAS |
34687-46-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-[(E)-hex-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
Clave InChI |
XXQYRQXKTWEIFQ-SNAWJCMRSA-N |
SMILES |
CCCC=CCC1CCCC1=O |
SMILES isomérico |
CCC/C=C/CC1CCCC1=O |
SMILES canónico |
CCCC=CCC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


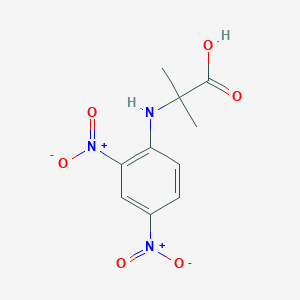
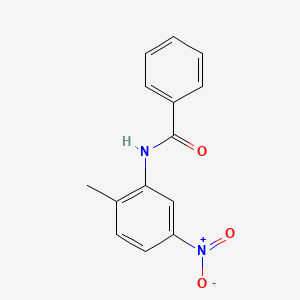
![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)
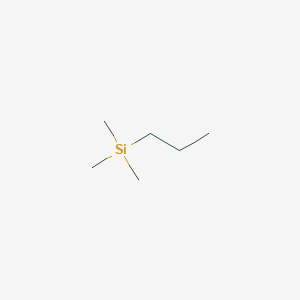
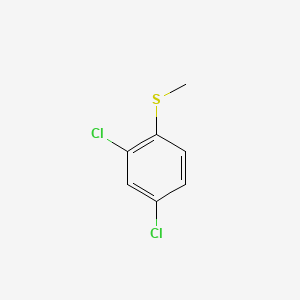
![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)
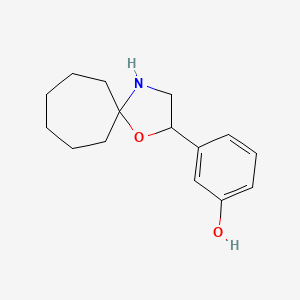
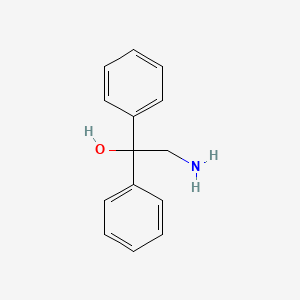
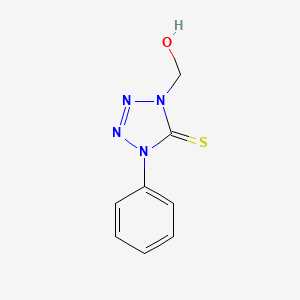
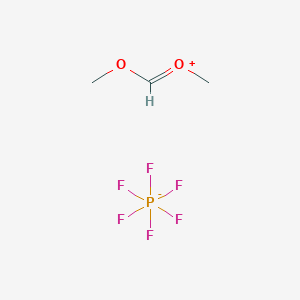
![Benzo[b]picene](/img/structure/B1614567.png)

